molecular formula C18H22N4O2S B4520554 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide

2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B4520554
M. Wt: 358.5 g/mol
InChI Key: FFJGTPAZISYRTM-UHFFFAOYSA-N
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Description

2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazinone core, a thiomorpholine ring, and a phenylethyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Scientific Research Applications

2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide has found applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Thiomorpholine Ring: The thiomorpholine ring is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated pyridazinone intermediate.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached through an amide bond formation, typically using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazinone core can be reduced to the corresponding dihydropyridazine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the phenylethyl group, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated derivatives, amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydropyridazine derivatives

    Substitution: Various substituted phenylethyl derivatives

Mechanism of Action

The mechanism of action of 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, thereby influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-[6-oxo-3-(morpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    2-[6-oxo-3-(piperidin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide: Contains a piperidine ring instead of a thiomorpholine ring.

Uniqueness

The presence of the thiomorpholine ring in 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide imparts unique chemical and biological properties, such as enhanced binding affinity to certain molecular targets and increased stability under specific conditions. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c23-17(19-9-8-15-4-2-1-3-5-15)14-22-18(24)7-6-16(20-22)21-10-12-25-13-11-21/h1-7H,8-14H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJGTPAZISYRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide
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2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide
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2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide
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2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide
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2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide
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2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide

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